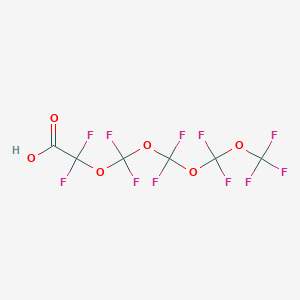

Perfluoro-3,5,7,9-butaoxadecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5,7,9-Tetraoxaundecafluorodecanoic acid is a perfluorinated compound known for its unique chemical structure and properties It is characterized by the presence of multiple fluorine atoms and ether linkages, making it highly stable and resistant to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7,9-Tetraoxaundecafluorodecanoic acid typically involves the fluorination of precursor compounds containing ether linkages. One common method includes the reaction of perfluorinated alcohols with suitable reagents to introduce the carboxylic acid functional group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 3,5,7,9-Tetraoxaundecafluorodecanoic acid involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced fluorination techniques and equipment is essential to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3,5,7,9-Tetraoxaundecafluorodecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents or nucleophiles are used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated ketones or aldehydes, while reduction can produce perfluorinated alcohols.

Scientific Research Applications

3,5,7,9-Tetraoxaundecafluorodecanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions due to its stability and reactivity.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.

Industry: It is utilized in the production of high-performance materials, coatings, and surfactants due to its unique properties.

Mechanism of Action

The mechanism of action of 3,5,7,9-Tetraoxaundecafluorodecanoic acid involves its interaction with molecular targets through its fluorinated and ether functional groups. These interactions can affect various biochemical pathways and processes. The compound’s high stability and resistance to degradation make it a valuable tool for studying long-term effects in biological and environmental systems.

Comparison with Similar Compounds

Similar Compounds

Perfluorooctanoic acid: Another perfluorinated compound with similar stability and applications.

Perfluorodecanoic acid: Shares structural similarities but lacks the ether linkages present in 3,5,7,9-Tetraoxaundecafluorodecanoic acid.

Perfluorobutanoic acid: A shorter-chain perfluorinated acid with different physical and chemical properties.

Uniqueness

3,5,7,9-Tetraoxaundecafluorodecanoic acid is unique due to its multiple ether linkages and high degree of fluorination. These features contribute to its exceptional stability, resistance to degradation, and distinctive reactivity compared to other perfluorinated compounds.

Biological Activity

Perfluoro-3,5,7,9-butaoxadecanoic acid (CAS No. 39492-90-5) is a member of the per- and polyfluoroalkyl substances (PFAS) group, which are known for their persistence in the environment and potential biological effects. This compound has garnered attention due to its unique chemical properties and the implications of its biological activity on human health and ecosystems.

The biological activity of perfluoro compounds, including this compound, primarily stems from their ability to interact with biological membranes and proteins. These compounds can disrupt lipid bilayers and interfere with cellular signaling pathways.

Key Biological Effects:

-

Toxicity : PFAS have been associated with various toxicological effects, including:

- Immunotoxicity : Impairment of immune responses has been documented in animal studies.

- Neurotoxicity : Potential adverse effects on neurological development and function.

- Endocrine Disruption : Interference with thyroid hormone levels and metabolism.

- Reproductive and Developmental Toxicity : Evidence suggests that PFAS can affect reproductive health and fetal development .

- Bioaccumulation and Biomagnification : PFAS are known to accumulate in living organisms over time, leading to higher concentrations in organisms higher up the food chain. This characteristic raises concerns about long-term exposure and ecological impacts .

Epidemiological Studies

- Study in Wilmington, North Carolina :

-

Health Effects in Military Communities :

- A comprehensive assessment was conducted among military personnel and surrounding communities exposed to PFAS in drinking water. Findings indicated elevated serum levels of PFAS compared to national averages, suggesting potential links to adverse health effects such as kidney disease and thyroid dysfunction .

In Vivo and In Vitro Studies

Research has demonstrated that exposure to PFAS can lead to significant health impacts:

- Animal Models : Studies on rodents have shown that exposure to perfluoro compounds can result in liver damage, altered lipid metabolism, and developmental issues in offspring .

- Human Studies : Epidemiological data indicate associations between PFAS exposure and increased risks of certain cancers, reproductive issues, and metabolic disorders .

Summary of Biological Activities

| Biological Activity | Observed Effects |

|---|---|

| Immunotoxicity | Impaired immune response |

| Neurotoxicity | Developmental delays |

| Endocrine Disruption | Altered hormone levels |

| Reproductive Toxicity | Adverse pregnancy outcomes |

Properties

CAS No. |

39492-90-5 |

|---|---|

Molecular Formula |

CF3(OCF2)4COOH C6HF11O6 |

Molecular Weight |

378.05 g/mol |

IUPAC Name |

2-[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetic acid |

InChI |

InChI=1S/C6HF11O6/c7-2(8,1(18)19)20-4(12,13)22-6(16,17)23-5(14,15)21-3(9,10)11/h(H,18,19) |

InChI Key |

RVMKCACFKFAJPS-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.